molecular formula C8H19NO B1522805 3-[(2,2-Dimethylpropyl)amino]propan-1-ol CAS No. 1248631-79-9

3-[(2,2-Dimethylpropyl)amino]propan-1-ol

Cat. No.: B1522805
CAS No.: 1248631-79-9
M. Wt: 145.24 g/mol
InChI Key: UYQWOMSXSLHMSJ-UHFFFAOYSA-N
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Description

“3-[(2,2-Dimethylpropyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1248631-79-9 . It has a molecular weight of 145.24 and its molecular formula is C8H19NO . The IUPAC name for this compound is 3-(neopentylamino)-1-propanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H19NO/c1-8(2,3)7-9-5-4-6-10/h9-10H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Cardioselective Beta-Adrenoceptor Blocking Agents

Research has focused on synthesizing and evaluating compounds similar to 3-[(2,2-Dimethylpropyl)amino]propan-1-ol for their affinity to beta-adrenoceptors, highlighting significant cardioselectivity. Such studies contribute to the development of more effective beta-blockers with potential applications in treating cardiovascular diseases. The structure-activity relationship analysis of these compounds offers insights into designing drugs with enhanced selectivity and efficacy (Rzeszotarski et al., 1979).

Structural and Spectroscopic Investigation of Schiff Base Derivatives

Schiff base derivatives of structures related to this compound have been synthesized and investigated for their crystal structures and electronic properties. Such studies are pivotal for understanding the chemical and physical properties of new compounds, which can have applications in materials science, catalysis, and as intermediates in organic synthesis (Khalid et al., 2018).

Conformational Analyses in Different Environments

The conformational behavior of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been extensively studied, revealing insights into their structural flexibility and interactions. Such analyses are crucial for understanding the behavior of these compounds in various environments, impacting their potential applications in drug design and material sciences (Nitek et al., 2020).

Inhibition of Carbon Steel Corrosion

Tertiary amines derived from structures analogous to this compound have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. This research highlights the potential of such compounds in industrial applications where corrosion resistance is critical (Gao et al., 2007).

Electroluminescent Conjugated Polyelectrolytes

The development of electroluminescent materials based on polyfluorene, incorporating nitrogen-containing substituents similar to the target compound, demonstrates the application of these structures in creating advanced optical and electronic materials. Such research contributes to the field of organic electronics and photonics, paving the way for new types of light-emitting devices (Huang et al., 2004).

Safety and Hazards

This compound is associated with several hazard statements including H227, H314, and H335 . These codes indicate that the compound is combustible, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye protection, and ensuring good ventilation .

Properties

IUPAC Name

3-(2,2-dimethylpropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)7-9-5-4-6-10/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQWOMSXSLHMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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